molecular formula C24H26N2O5 B375049 PROPAN-2-YL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE

PROPAN-2-YL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE

Cat. No.: B375049
M. Wt: 422.5g/mol
InChI Key: PYCCUHFCVPRSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate is a complex organic compound with a molecular formula of C27H32N2O5 . This compound is characterized by the presence of an isoindole moiety, a benzoate ester, and a hexanoyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Isopropyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE involves its interaction with specific molecular targets. The isoindole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hexanoyl chain and benzoate ester also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of PROPAN-2-YL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5g/mol

IUPAC Name

propan-2-yl 4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate

InChI

InChI=1S/C24H26N2O5/c1-16(2)31-24(30)17-11-13-18(14-12-17)25-21(27)10-4-3-7-15-26-22(28)19-8-5-6-9-20(19)23(26)29/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,25,27)

InChI Key

PYCCUHFCVPRSKQ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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